10,10-bis(pyridin-4-ylmethyl)anthracen-9-one;dihydrochloride
Overview
Description
XE 991 dihydrochloride is a potent and selective blocker of KCNQ (Kv7) voltage-gated potassium channels. It is widely used in scientific research to study the physiological and pharmacological roles of these channels. The compound is known for its ability to inhibit various subtypes of KCNQ channels, including Kv7.1, Kv7.2, and Kv7.3, with high specificity and potency .
Mechanism of Action
Target of Action
XE 991 dihydrochloride is a potent and selective blocker of K V 7 (KCNQ) voltage-gated potassium channels . It blocks K V 7.2+7.3 (KCNQ2+3) / M-currents and K V 7.1 (KCNQ1) homomeric channels . These channels play a crucial role in regulating the electrical activity of neurons and other excitable cells.
Mode of Action
XE 991 dihydrochloride interacts with its targets by blocking the K V 7 (KCNQ) voltage-gated potassium channels . This blocking action inhibits the flow of potassium ions through the channels, which can alter the electrical activity of the cells.
Biochemical Pathways
The primary biochemical pathway affected by XE 991 dihydrochloride is the potassium ion transport pathway . By blocking the K V 7 (KCNQ) voltage-gated potassium channels, XE 991 dihydrochloride disrupts the normal flow of potassium ions in and out of the cells. This disruption can lead to changes in the electrical activity of the cells and affect various downstream processes.
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body
Result of Action
The blocking of K V 7 (KCNQ) voltage-gated potassium channels by XE 991 dihydrochloride leads to an augmentation of hippocampal ACh release . This action of XE 991 dihydrochloride has been associated with cognitive enhancement following oral administration in vivo .
Biochemical Analysis
Biochemical Properties
XE 991 dihydrochloride plays a crucial role in biochemical reactions by inhibiting KCNQ channels, specifically KCNQ1, KCNQ2, and KCNQ3. These channels are essential for regulating the M-current, a potassium current that stabilizes the resting membrane potential and controls neuronal excitability . By blocking these channels, XE 991 dihydrochloride enhances acetylcholine release and facilitates long-term potentiation, which are critical for cognitive functions .
Cellular Effects
XE 991 dihydrochloride affects various cell types and cellular processes. In neurons, it inhibits the M-current, leading to increased neuronal excitability and enhanced neurotransmitter release . This compound also influences cell signaling pathways, such as the AMPK/mTOR pathway, and affects gene expression and cellular metabolism . Additionally, XE 991 dihydrochloride has been shown to exert antioxidant effects in certain cellular models, reducing oxidative stress and mitochondrial dysfunction .
Molecular Mechanism
At the molecular level, XE 991 dihydrochloride exerts its effects by binding to and inhibiting KCNQ channels. This inhibition prevents the flow of potassium ions through the channels, leading to depolarization of the cell membrane and increased neuronal excitability . The compound also enhances acetylcholine release by modulating the activity of these channels . Furthermore, XE 991 dihydrochloride has been shown to affect other ion channels and signaling pathways, contributing to its diverse biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of XE 991 dihydrochloride can change over time. The compound is stable under desiccated conditions at room temperature and has a shelf life of at least two years . Long-term exposure to XE 991 dihydrochloride can lead to sustained inhibition of KCNQ channels, resulting in prolonged changes in neuronal excitability and neurotransmitter release . Additionally, the compound’s antioxidant effects may contribute to long-term cellular protection against oxidative stress .
Dosage Effects in Animal Models
The effects of XE 991 dihydrochloride vary with different dosages in animal models. At low doses, the compound enhances cognitive function and neurotransmitter release without causing significant adverse effects . At higher doses, XE 991 dihydrochloride can lead to toxic effects, such as seizures and neuronal damage, due to excessive inhibition of KCNQ channels . These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies.
Metabolic Pathways
XE 991 dihydrochloride is involved in various metabolic pathways, primarily through its interaction with KCNQ channels. By inhibiting these channels, the compound affects the flow of potassium ions and modulates cellular metabolism . Additionally, XE 991 dihydrochloride has been shown to influence the AMPK/mTOR pathway, which plays a critical role in cellular energy homeostasis and metabolism .
Transport and Distribution
Within cells and tissues, XE 991 dihydrochloride is transported and distributed through various mechanisms. The compound is water-soluble and can easily diffuse across cell membranes . It interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells . This distribution pattern is essential for the compound’s effectiveness in modulating KCNQ channel activity and cellular function.
Subcellular Localization
XE 991 dihydrochloride is primarily localized in the cell membrane, where it interacts with KCNQ channels . The compound’s activity and function are influenced by its subcellular localization, as it needs to be in close proximity to the channels to exert its inhibitory effects . Additionally, XE 991 dihydrochloride may undergo post-translational modifications that affect its targeting and localization within specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of XE 991 dihydrochloride involves multiple steps, starting from the appropriate anthracenone derivatives. The key steps include:
Formation of the Anthracenone Core: This involves the reaction of anthracene with suitable reagents to introduce functional groups at specific positions.
Pyridinylmethyl Substitution: The anthracenone core is then reacted with pyridinylmethyl groups under controlled conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods: Industrial production of XE 991 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions: XE 991 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophilic or electrophilic reagents under mild to moderate conditions.
Oxidation Reactions: Often require oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of XE 991 dihydrochloride with different functional groups .
Scientific Research Applications
XE 991 dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used to study the properties and functions of KCNQ channels.
Biology: Helps in understanding the role of potassium channels in cellular physiology.
Medicine: Investigated for its potential therapeutic effects in conditions like epilepsy and neuropathic pain.
Industry: Utilized in the development of new pharmacological agents targeting potassium channels
Comparison with Similar Compounds
Linopirdine: Another KCNQ channel blocker with similar properties but different potency and selectivity.
Retigabine: A KCNQ channel opener, used as an anticonvulsant, which contrasts with the blocking action of XE 991 dihydrochloride.
Uniqueness: XE 991 dihydrochloride is unique due to its high specificity and potency in blocking KCNQ channels. It is particularly effective in inhibiting Kv7.1, Kv7.2, and Kv7.3 channels, making it a valuable tool in research focused on these targets .
Properties
IUPAC Name |
10,10-bis(pyridin-4-ylmethyl)anthracen-9-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O.2ClH/c29-25-21-5-1-3-7-23(21)26(17-19-9-13-27-14-10-19,18-20-11-15-28-16-12-20)24-8-4-2-6-22(24)25;;/h1-16H,17-18H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGWMARIFDNZON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(CC4=CC=NC=C4)CC5=CC=NC=C5.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662764 | |
Record name | 10,10-Bis[(pyridin-4-yl)methyl]anthracen-9(10H)-one--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122955-42-4 | |
Record name | 10,10-Bis[(pyridin-4-yl)methyl]anthracen-9(10H)-one--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 122955-42-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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